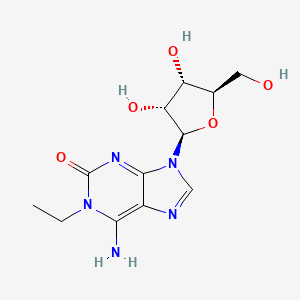
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-ethyl-1H-purin-2(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-ethyl-1H-purin-2(9H)-one is a useful research compound. Its molecular formula is C12H17N5O5 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-ethyl-1H-purin-2(9H)-one is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to adenosine and has been studied for its interactions with adenosine receptors, particularly the A1 receptor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is C10H13N5O5, with a molecular weight of approximately 299.31 g/mol. Its structure includes a purine base modified with an ethyl group and a tetrahydrofuran moiety that contributes to its biological activity.
1. Adenosine Receptor Interaction
The primary biological activity of this compound is its role as an agonist at the adenosine A1 receptor (A1AR). Research indicates that compounds with structural modifications at the 6-position of the purine ring can enhance binding affinity and agonistic activity at A1AR.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound | EC50 (μM) | Receptor Type | Notes |
|---|---|---|---|
| 6-Amino-9-(...) | 0.0063 | A1AR | Potent agonist |
| N6-cyclopentyl adenosine | 0.039 | A1AR | Reference compound |
| 5'-monophosphate derivative | 0.10 | A1AR | Less potent |
The data shows that the compound exhibits significant agonistic properties compared to other known adenosine analogs, suggesting its potential therapeutic applications in pain management and cardioprotection due to its antinociceptive effects .
2. Antinociceptive Effects
In preclinical models, this compound has demonstrated antinociceptive effects, which are mediated through the activation of A1AR. Studies have shown that administration of this compound leads to reduced pain responses in both acute and chronic pain models. The mechanism involves inhibition of neurotransmitter release and modulation of pain pathways in the central nervous system .
3. Potential Therapeutic Applications
Given its receptor selectivity and pharmacological profile, this compound may have potential applications in:
- Pain Management: As an analgesic agent due to its ability to modulate pain signaling pathways.
- Cardiovascular Protection: By activating A1AR, it may provide protective effects against ischemic damage during cardiac events.
Case Studies
Several studies have explored the efficacy of this compound in various biological systems:
Case Study 1: Pain Models
In a study involving rodent models of inflammatory pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. The observed effects were dose-dependent and correlated with increased levels of endogenous adenosine.
Case Study 2: Cardioprotection
Another study assessed the cardioprotective effects during induced ischemia-reperfusion injury. The results indicated that treatment with this compound significantly reduced myocardial injury markers and improved functional recovery post-injury.
Properties
CAS No. |
73691-64-2 |
|---|---|
Molecular Formula |
C12H17N5O5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpurin-2-one |
InChI |
InChI=1S/C12H17N5O5/c1-2-16-9(13)6-10(15-12(16)21)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3,13H2,1H3/t5-,7-,8-,11-/m1/s1 |
InChI Key |
SXNLLRGZPDCMGX-IOSLPCCCSA-N |
Isomeric SMILES |
CCN1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CCN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















